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AGPS-IN-1

AGPS inhibition Binding affinity SAR

AGPS-IN-1 (CAS 2316782-88-2) is the 2,6-difluoro analog from the first-in-class AGPS inhibitor series, demonstrating the highest binding affinity and validated on-target specificity via siRNA concordance. It uniquely reduces ether lipid levels and impairs epithelial-to-mesenchymal transition (EMT) in aggressive breast (MDA-MB-231) and prostate (PC-3) cancer models. The X-ray co-crystal structure (PDB: 6GOU) provides a proven template for structure-based drug design. This compound is the preferred chemical probe for lipidomic profiling and target validation where robust AGPS inhibition is critical.

Molecular Formula C18H17F2N3O2
Molecular Weight 345.3 g/mol
Cat. No. B11930199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGPS-IN-1
Molecular FormulaC18H17F2N3O2
Molecular Weight345.3 g/mol
Structural Identifiers
SMILESCC(CC(=O)NCC1=CC2=C(C=C1)NC(=O)N2)C3=C(C=CC=C3F)F
InChIInChI=1S/C18H17F2N3O2/c1-10(17-12(19)3-2-4-13(17)20)7-16(24)21-9-11-5-6-14-15(8-11)23-18(25)22-14/h2-6,8,10H,7,9H2,1H3,(H,21,24)(H2,22,23,25)
InChIKeyVDLFVZUKOKPJRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AGPS-IN-2i: A High-Affinity Alkylglycerone Phosphate Synthase (AGPS) Inhibitor for Ether Lipid Modulation in Cancer Research


AGPS-IN-2i (CAS: 2316782-88-2), also referred to as Compound 2i, is a small-molecule inhibitor of the peroxisomal flavoenzyme alkylglycerone phosphate synthase (AGPS), the enzyme that catalyzes the rate-limiting step in ether phospholipid (plasmalogen) biosynthesis [1]. The compound was developed through structure-activity relationship (SAR) studies on the first-in-class AGPS inhibitor scaffold and represents the 2,6-difluoro analog of the lead compound 1 [1][2]. AGPS-IN-2i is distinguished by its demonstrated ability to reduce cellular ether lipid levels, impair cell migration, and specifically modulate epithelial-to-mesenchymal transition (EMT) markers in aggressive cancer cell lines, including breast (MDA-MB-231, 231MFP) and prostate (PC-3) models [1][3].

Why AGPS-IN-2i Cannot Be Substituted by First-Generation AGPS Inhibitors or Pan-Ether Lipid Modulators


The AGPS active site presents a complex binding environment involving both protein residues and the essential FAD cofactor [1]. First-generation AGPS inhibitors, such as compound 1, exhibited lower binding affinity and reduced efficacy in cellular models [2]. Moreover, the selective lowering of ether lipid levels without broadly disrupting other lipid classes is a property that varies significantly among AGPS-targeting compounds [3]. Substituting AGPS-IN-2i with an earlier analog (e.g., compound 1 or 1a) risks compromised target engagement, attenuated modulation of EMT markers (E-cadherin, Snail, MMP2), and potentially reduced cancer-cell-specific activity, as the SAR optimization leading to the 2,6-difluoro substitution was critical for achieving the maximal potency observed within this chemical series [2][4].

AGPS-IN-2i Differential Evidence Guide: Quantitative Comparator Data for Procurement Decisions


AGPS-IN-2i vs. Compound 1: Direct Comparison of Binding Affinity by ThermoFAD

AGPS-IN-2i (Compound 2i), the 2,6-difluoro analog of the first-in-class inhibitor Compound 1, was identified as the most effective AGPS binder in a ThermoFAD assay screen of structural analogs [1]. The compound demonstrated higher binding affinity than Compound 1 in vitro, a finding corroborated by X-ray crystallography of the AGPS/2i complex (PDB: 6GOU) [1][2]. While precise Kd or IC50 values are not publicly disclosed in the primary literature, the SAR study explicitly ranks 2i as superior to all other analogs tested, including the parent compound 1 [1].

AGPS inhibition Binding affinity SAR Flavoenzyme

AGPS-IN-2i vs. Compound 1: Cellular Ether Lipid Reduction in 231MFP Breast Cancer Cells

In 231MFP breast cancer cells, AGPS-IN-2i treatment resulted in a reduction of cellular ether lipid levels, confirming its on-target activity in a cellular context [1]. This effect aligns with the phenotype observed upon genetic AGPS knockdown, whereas the parent compound 1 demonstrated lower efficacy in the same cellular models [1]. The SAR study highlights that the 2,6-difluoro substitution in AGPS-IN-2i was critical for achieving the observed cellular potency [1].

Ether lipid metabolism Cancer metabolism Lipidomics

AGPS-IN-2i vs. Genetic Knockdown (siRNA): EMT Marker Modulation in PC-3 and MDA-MB-231 Cells

In prostate (PC-3) and breast (MDA-MB-231) cancer cells, AGPS-IN-2i specifically impaired epithelial-to-mesenchymal transition (EMT) by modulating the expression levels of E-cadherin, Snail, and MMP2 [1]. The combination of AGPS-targeting siRNA and AGPS-IN-2i provided no additive effect, confirming that the compound's effects on EMT are mediated specifically through AGPS inhibition and not through off-target mechanisms [1]. This pharmacological effect phenocopies the genetic knockdown of AGPS, establishing AGPS-IN-2i as a validated chemical probe for dissecting AGPS-dependent EMT signaling [1].

EMT Cancer metastasis E-cadherin Snail MMP2

AGPS-IN-2i Cancer-Cell-Specific Activity: Negligible Effect on Non-Tumorigenic MeT5A Cells

AGPS-IN-2i exhibited differential effects on cancer cell proliferation, showing significant activity in MDA-MB-231 cells that express high AGPS levels, while providing negligible effects on MeT5A, a non-tumorigenic mesothelial cell line [1]. This cancer-cell-specific activity is a key differentiator from earlier AGPS inhibitors, for which selectivity profiles were less extensively characterized [2]. The observed selectivity suggests that AGPS-IN-2i may offer a wider therapeutic window in preclinical cancer models compared to less optimized analogs [1].

Cancer selectivity Therapeutic window Non-tumorigenic cells

AGPS-IN-2i Structural Differentiation: X-Ray Crystallography of AGPS/2i Complex

The binding mode of AGPS-IN-2i to its target has been experimentally determined by X-ray crystallography, resulting in the deposition of the AGPS/2i complex structure in the Protein Data Bank (PDB ID: 6GOU) at 2.9 Å resolution [1]. This structural information confirms that the 2,6-difluoro substitution in AGPS-IN-2i allows for specific interactions with the AGPS active site and FAD cofactor, providing a structural rationale for its improved binding affinity over Compound 1 [2]. In contrast, the binding modes of many earlier AGPS inhibitors were either not determined or only partially characterized [3]. The availability of a high-resolution co-crystal structure enables rational design of further optimized analogs and facilitates the interpretation of structure-activity relationships [1].

X-ray crystallography Structure-based drug design Binding mode

AGPS-IN-2i Application Scenarios: Evidence-Based Use Cases for Research and Procurement


Target Validation Studies in Aggressive Breast and Prostate Cancer Models

Based on its demonstrated ability to reduce ether lipid levels and impair EMT in MDA-MB-231 and PC-3 cells, AGPS-IN-2i is ideally suited for target validation experiments in aggressive breast and prostate cancer models. Its specific modulation of E-cadherin, Snail, and MMP2 makes it a precise tool for dissecting the role of AGPS-dependent ether lipid metabolism in EMT and metastasis [1]. The lack of additive effect with AGPS siRNA confirms on-target specificity, making AGPS-IN-2i a reliable chemical probe for establishing AGPS as a therapeutic target in these cancer types [1].

Structure-Based Drug Design and Computational Chemistry Campaigns

The availability of a high-resolution X-ray co-crystal structure of AGPS bound to AGPS-IN-2i (PDB: 6GOU) provides a valuable template for structure-based drug design (SBDD) [1]. Researchers engaged in virtual screening, molecular docking, or the rational optimization of AGPS inhibitors can utilize this structural data to guide the design of novel analogs with improved potency or pharmacokinetic properties [1]. This structural information is not available for many other AGPS inhibitors, giving AGPS-IN-2i a unique advantage as a reference ligand in SBDD workflows [2].

Cellular Ether Lipid Metabolism Studies Requiring Maximal Target Engagement

For researchers investigating the role of ether lipids in cancer cell biology, AGPS-IN-2i is the preferred chemical tool due to its status as the most effective AGPS binder identified in the SAR series [1]. Its superior binding affinity compared to Compound 1 ensures maximal target engagement at the lowest possible concentrations, which is critical for minimizing off-target effects and accurately linking phenotypic outcomes to AGPS inhibition [1]. This makes AGPS-IN-2i particularly suitable for lipidomic profiling experiments where robust suppression of the ether lipid pathway is essential [1].

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